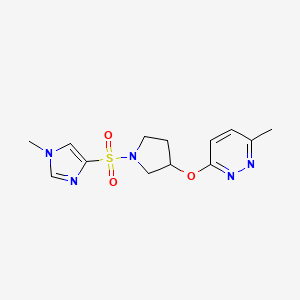

![molecular formula C22H23NO4S B2966082 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid CAS No. 214838-75-2](/img/structure/B2966082.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

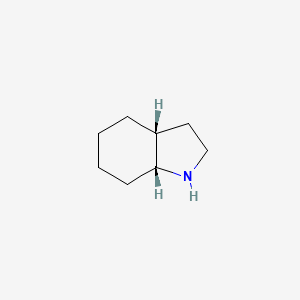

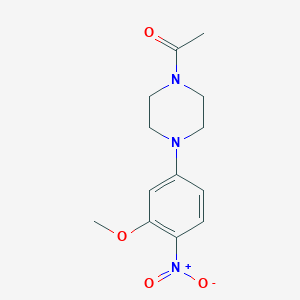

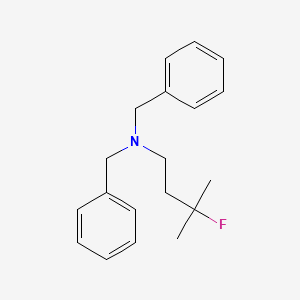

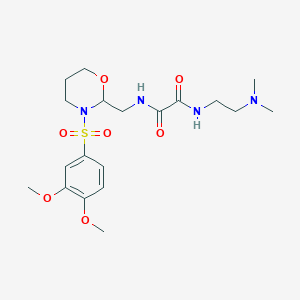

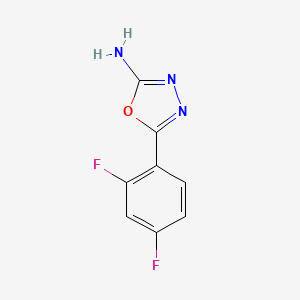

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid , also known by its CAS number 180181-05-9 , is a chemical compound with the following IUPAC name: {1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinyl}acetic acid. Its molecular formula is C22H23NO4 , and it has a molecular weight of 365.43 g/mol . The compound features a piperidine ring substituted with a fluorenyl group and a sulfanylacetic acid moiety.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Protective Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , is widely used for the protection of hydroxy-groups in peptide synthesis. This protective group is particularly advantageous because it can be removed under mild base conditions without affecting other sensitive functional groups. For example, Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with various acid- and base-labile protecting groups and its easy removal by triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis

The Fmoc strategy is integral to solid-phase peptide synthesis (SPPS), offering a robust method for the assembly of peptides. Chang and Meienhofer (2009) reported that N alpha-9-Fluorenylmethoxycarbonyl amino acids facilitate SPPS by allowing the cleavage of the Fmoc-group by mild base, such as piperidine, thereby avoiding side reactions common in other methodologies (Chang & Meienhofer, 2009).

Enzyme Inhibition Studies

Beyond its use in synthetic chemistry, derivatives of 9-fluorenylmethoxycarbonyl compounds are explored for their biological activities, such as enzyme inhibition. Venkatesan et al. (2004) synthesized 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, demonstrating their inhibitory activities against tumor necrosis factor-alpha (TACE) and matrix metalloproteinases (MMPs), showcasing the potential therapeutic applications of these derivatives (Venkatesan et al., 2004).

Advanced Material Synthesis

The versatility of 9-fluorenylmethoxycarbonyl derivatives extends to material science, where they are used in the synthesis of novel materials. For instance, Guo et al. (2002) reported the synthesis and proton conductivity of polyimides from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, demonstrating the potential of these compounds in fuel cell applications (Guo et al., 2002).

Propiedades

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c24-21(25)14-28-15-9-11-23(12-10-15)22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVRIMPZFVGYCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1SCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)

![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)

![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)-3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzamide](/img/structure/B2966021.png)